An In-depth Technical Guide to the Mechanism of Action of MCI-186 (Edaravone) and TAK-186
An In-depth Technical Guide to the Mechanism of Action of MCI-186 (Edaravone) and TAK-186
A Note on Nomenclature: The compound "GCA-186" is not found in the public scientific literature. It is highly probable that this is a typographical error for either MCI-186 , also known as Edaravone, or TAK-186 , a distinct therapeutic agent. This guide provides a comprehensive overview of the mechanism of action for both of these compounds to address the likely intent of the query.
Part 1: MCI-186 (Edaravone)
Introduction: Edaravone (MCI-186) is a neuroprotective agent primarily known for its potent free radical scavenging properties.[1][2][3][4][5][6] It is utilized in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[1][2][3] The therapeutic effects of Edaravone are attributed to its ability to mitigate oxidative stress and inflammation, which are key pathological features in these neurological disorders.[1][2]
Core Mechanism of Action: Free Radical Scavenging
The principal mechanism of Edaravone is its function as a powerful antioxidant.[1][5][6] It effectively neutralizes highly reactive free radicals, thereby preventing cellular damage.[1]
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Scavenging of Reactive Oxygen Species (ROS): Edaravone is known to scavenge various ROS, including hydroxyl radicals (•OH) and peroxynitrite (ONOO-), which are implicated in neuronal damage in conditions like cerebral ischemia and ALS.[2][7] By reducing the levels of these detrimental molecules, Edaravone helps to decrease oxidative stress.[1]
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Inhibition of Lipid Peroxidation: Free radicals can attack lipids within cell membranes, leading to a chain reaction known as lipid peroxidation, which results in cell damage and death.[1][8] Edaravone inhibits this process by scavenging peroxyl radicals, thus preserving the integrity of cellular membranes.[1][8]
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Upregulation of Antioxidant Enzymes: Edaravone has been shown to boost the body's natural defense mechanisms against oxidative stress by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[1]
Anti-Inflammatory Properties
Beyond its antioxidant effects, Edaravone exhibits anti-inflammatory properties that contribute to its neuroprotective action.[1]
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Modulation of the Arachidonic Acid Cascade: Edaravone can influence the arachidonic acid (AA) cascade. The activation of this cascade during events like cerebral ischemia leads to the production of inflammatory mediators. Edaravone has been suggested to have a site of action closely associated with the lipoxygenase system within the AA cascade.[9]
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Suppression of Inflammatory Mediators: Edaravone can decrease the production of pro-inflammatory cytokines and mitigate the activation of microglia, which are the resident immune cells of the brain.[1] This reduction in inflammation helps to lessen its damaging effects on neuronal tissues.[1]
Quantitative Data
| Parameter | Value | Condition | Source |
| IC50 (Lipid Peroxidation) | 15.3 µM | Rat brain homogenate | [8] |
| ALSFRS-R Score Change Difference (Edaravone vs. Placebo) | -2.49 | 24-week clinical trial (Study 19) | [10] |
| Mean Cmax (Oral) | 1656 ng/mL | Healthy adults (105 mg/mL dose) | [2] |
| Mean Tmax (Oral) | 0.5 hours | Healthy adults (105 mg/mL dose) | [2] |
| Protein Binding | 92% | Human serum proteins (mainly albumin) | [2] |
Experimental Protocols
Inhibition of Lipid Peroxidation in Rat Brain Homogenate: The inhibitory effect of Edaravone on lipid peroxidation was assessed using rat cerebral homogenate. The brain tissue was homogenized, and lipid peroxidation was induced by incubation at 37°C for 30 minutes. Edaravone was added at varying concentrations to determine its concentration-dependent inhibitory effect, with the IC50 value calculated as the concentration at which 50% of the lipid peroxidation was inhibited.[8]
Phase 3 Clinical Trial in ALS (Study MCI186-19): This was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of Edaravone in patients with ALS.[10][11]
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Patient Population: Patients who met specific criteria, including a score of ≥2 points on all 12 items of the revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R), a forced vital capacity of ≥80%, and a disease duration of ≤2 years, were included.[12]
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Treatment Regimen: Patients received either 60 mg of Edaravone or a placebo intravenously over 60 minutes. The treatment was administered in cycles, with the first cycle consisting of daily dosing for 14 days followed by a 14-day drug-free period. Subsequent cycles involved daily dosing for 10 of the first 14 days, followed by a 14-day drug-free period. The study duration was 24 weeks.[12][13]
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Primary Endpoint: The primary efficacy endpoint was the change in the ALSFRS-R score from baseline to 24 weeks.[11][13]
Signaling Pathway Diagram
References
- 1. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Edaravone - Wikipedia [en.wikipedia.org]
- 7. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Post-hoc analyses of the edaravone clinical trials Study 16 and Study 19: a step toward more efficient clinical trial designs in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Edaravone and its clinical development for amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Open-label 24-week extension study of edaravone (MCI-186) in amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
